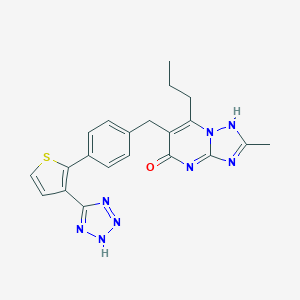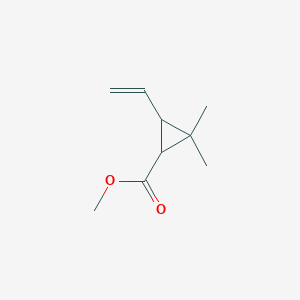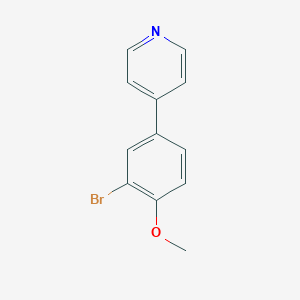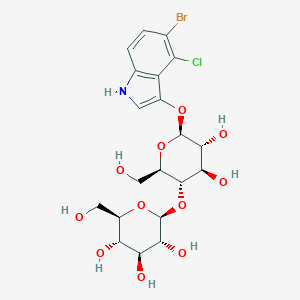
5-Bromo-4-chloro-3-indolyl beta-D-cellobioside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"5-Bromo-4-chloro-3-indolyl beta-D-cellobioside" is a compound of interest due to its potential applications in various biochemical assays and its role as a substrate for specific enzymatic reactions. The molecule consists of an indolyl moiety substituted with bromo and chloro groups, linked to a beta-D-cellobioside sugar moiety.
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, including glycosylation to attach sugar moieties to other organic compounds. For example, the synthesis of methyl 4-O-β-D-gluco-hexodialdo-1,5-pyranosyl-β-D-gluco-hexodialdo-1,5-pyranoside (a related compound) showcases the intricate steps involved in creating complex glycosidic compounds, including key intermediates and degradation studies (Beving, Luetzow, & Theander, 1975).
Molecular Structure Analysis
Molecular structure analysis, including conformational studies and hydrogen bonding interactions, is crucial for understanding the behavior and reactivity of such compounds. NMR and molecular dynamics (MD) simulations provide insights into intramolecular hydrogen bonds in similar glycosidic compounds, indicating their structural stability and conformations in different solvents (Leeflang, Vliegenthart, Kroon-Batenburg, van Eijck, & Kroon, 1992).
Chemical Reactions and Properties
Chemical reactions involving such compounds can include glycosidase-catalyzed hydrolysis, indicating the substrate specificity and reaction mechanisms of enzymes towards glycosidic bonds. The study of enzyme kinetics and substrate analogs provides valuable insights into the enzymatic processing of cellobiosides and related compounds (Sigurskjold, Duus, & Bock, 1991).
Physical Properties Analysis
The physical properties of such compounds, including solubility, crystallinity, and thermal stability, are essential for their application in various fields. Studies on related compounds can shed light on these properties and their implications for compound handling and usage. For example, the thermal stability and crystalline structure of compounds are crucial for their practical applications and have been studied using techniques like X-ray diffraction and thermal analysis (Barakat et al., 2017).
Scientific Research Applications
1. Specific Scientific Field: Molecular Biology and Biochemistry
3. Detailed Description of the Methods of Application or Experimental Procedures: The compound is typically dissolved in water at a concentration of 10mg/ml . It is then added to a solution containing the GUS enzyme. The enzyme cleaves the glycosidic bond in the compound, resulting in the formation of 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerizes to give an intensely blue product .
1. Specific Scientific Field: Molecular Biology and Biochemistry
3. Detailed Description of the Methods of Application or Experimental Procedures: The compound is typically dissolved in DMSO at a concentration of 100 mM . It is then added to a solution containing the beta-galactosidase enzyme. The enzyme cleaves the glycosidic bond in the compound, resulting in the formation of 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerizes to give an intensely blue product .
1. Specific Scientific Field: Molecular Biology and Biochemistry
3. Detailed Description of the Methods of Application or Experimental Procedures: The compound is typically dissolved in DMSO at a concentration of 100 mM . It is then added to a solution containing the beta-galactosidase enzyme. The enzyme cleaves the glycosidic bond in the compound, resulting in the formation of 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerizes to give an intensely blue product .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrClNO11/c21-6-1-2-7-11(12(6)22)8(3-23-7)31-19-17(30)15(28)18(10(5-25)33-19)34-20-16(29)14(27)13(26)9(4-24)32-20/h1-3,9-10,13-20,23-30H,4-5H2/t9-,10-,13-,14+,15-,16-,17-,18-,19-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCDHJGGJYHESA-OIHNOWRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrClNO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-3-indolyl beta-D-cellobioside | |
CAS RN |
177966-52-8 |
Source


|
| Record name | 5-Bromo-4-chloro-3-indolyl β-D-cellobioside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

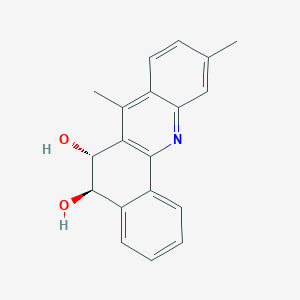
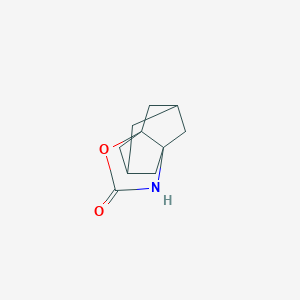



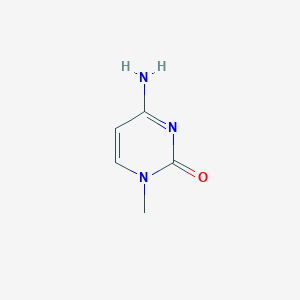
![(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one](/img/structure/B60705.png)
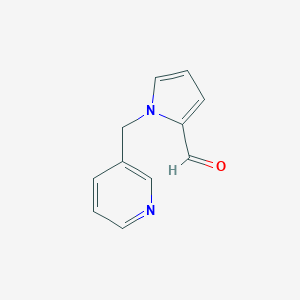
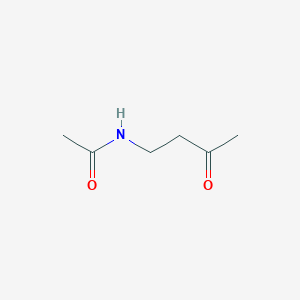
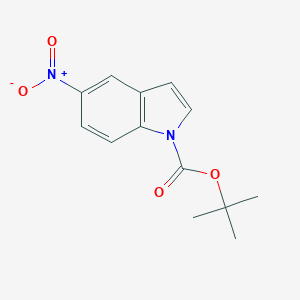
![2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine](/img/structure/B60714.png)
